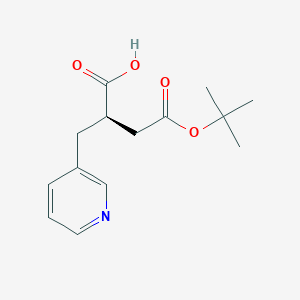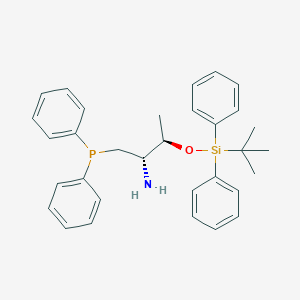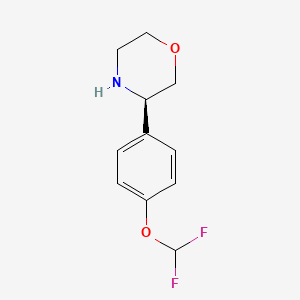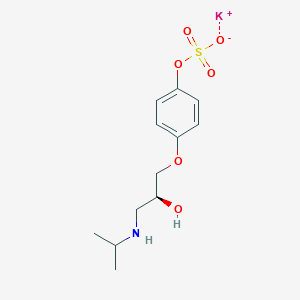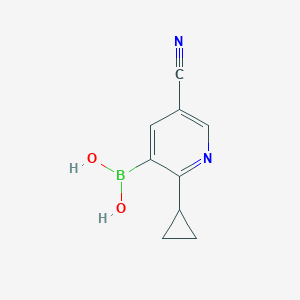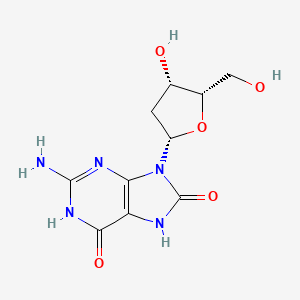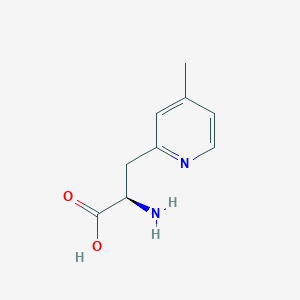
(R)-2-Amino-3-(4-methylpyridin-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-3-(4-methylpyridin-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a pyridine ring substituted with a methyl group at the 4-position and an amino group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(4-methylpyridin-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-methylpyridine-2-carbaldehyde with an appropriate amino acid precursor under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and proceeds through a series of steps including imine formation, reduction, and hydrolysis.
Industrial Production Methods
Industrial production of ®-2-Amino-3-(4-methylpyridin-2-yl)propanoic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
®-2-Amino-3-(4-methylpyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The amino and methyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine and piperidine derivatives, which can be further functionalized for specific applications.
科学的研究の応用
Chemistry
In chemistry, ®-2-Amino-3-(4-methylpyridin-2-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential role as a ligand in enzyme-substrate interactions. It can be used to probe the active sites of enzymes and understand their mechanisms of action.
Medicine
In medicinal chemistry, ®-2-Amino-3-(4-methylpyridin-2-yl)propanoic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of ®-2-Amino-3-(4-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting or modulating their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
類似化合物との比較
Similar Compounds
2-Amino-4-methylpyridine: A structurally similar compound with a pyridine ring substituted with an amino group at the 2-position and a methyl group at the 4-position.
2-Chloro-3-amino-4-methylpyridine: Another related compound with a chloro group at the 2-position and an amino group at the 3-position.
Uniqueness
®-2-Amino-3-(4-methylpyridin-2-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both an amino acid moiety and a substituted pyridine ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
(2R)-2-amino-3-(4-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-2-3-11-7(4-6)5-8(10)9(12)13/h2-4,8H,5,10H2,1H3,(H,12,13)/t8-/m1/s1 |
InChIキー |
YRWVUIFELULWFC-MRVPVSSYSA-N |
異性体SMILES |
CC1=CC(=NC=C1)C[C@H](C(=O)O)N |
正規SMILES |
CC1=CC(=NC=C1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



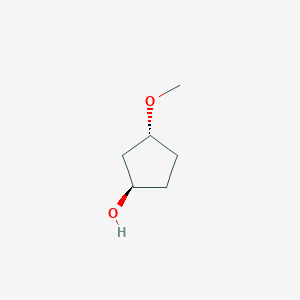
![N-[2-(3-Indolyl)ethyl]-2-[(4,6-diamino-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B12944990.png)
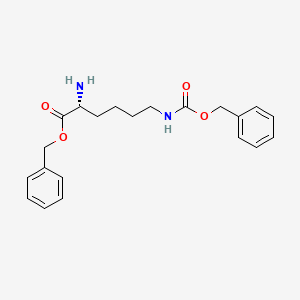
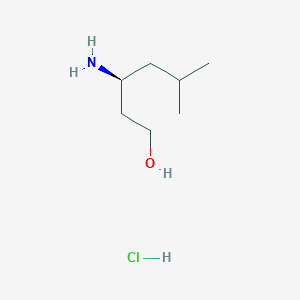
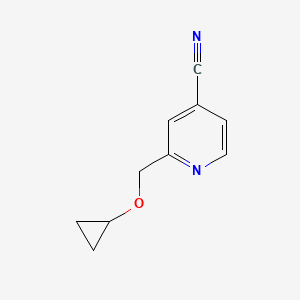
![D-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-iodo-](/img/structure/B12945006.png)
